molecular formula C12H10ClNO2 B1353691 (Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione CAS No. 84347-67-1

(Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione

Cat. No. B1353691
CAS RN: 84347-67-1
M. Wt: 235.66 g/mol
InChI Key: VSGHWUAHVBTJIU-ARJAWSKDSA-N
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Description

“(Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C12H10ClNO2 . It is also known by other names such as cis-N-(4-Chlorobutenyl)phthaliMide and 2-[(Z)-4-chlorobut-2-enyl]isoindole-1,3-dione .


Molecular Structure Analysis

The compound has a molecular weight of 235.66 g/mol . The IUPAC name for this compound is 2-[(Z)-4-chlorobut-2-enyl]isoindole-1,3-dione . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2/b4-3- .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3 of 2.2, which is a measure of the compound’s lipophilicity . It has a topological polar surface area of 37.4 Ų . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 235.0400063 g/mol .

properties

IUPAC Name

2-[(Z)-4-chlorobut-2-enyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGHWUAHVBTJIU-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C\CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420653
Record name 2-[(2Z)-4-Chlorobut-2-en-1-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione

CAS RN

84347-67-1
Record name 2-[(2Z)-4-Chlorobut-2-en-1-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Jecs, YA Tahirovic, RJ Wilson, EJ Miller… - Journal of Medicinal …, 2022 - ACS Publications
Our first-generation CXCR4 antagonist TIQ15 was rationally modified to improve drug-like properties. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline …
Number of citations: 2 pubs.acs.org
CL Joe - 2014 - search.proquest.com
Chapter 1. The use of directing groups is a powerful way to control selectivity in organic chemistry. Due to their ability to install new functionality in a reliable fashion, directing groups …
Number of citations: 3 search.proquest.com

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